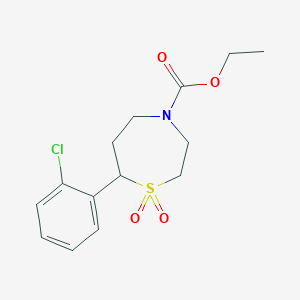

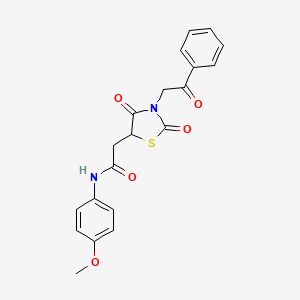

![molecular formula C19H18N2O2S B2654360 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 1421455-37-9](/img/structure/B2654360.png)

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one” is a compound that has been synthesized as part of efforts to discover novel anti-Parkinsonian agents . The compound was found to be active in alleviating haloperidol-induced catalepsy in mice .

Synthesis Analysis

The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound has been examined using FTIR, 1H, 13C-NMR, and HRMS techniques . Molecular docking studies of these compounds with adenosine A2A receptor exhibited very good binding interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications

Antimicrobial and Antifungal Activities

- Antimicrobial Properties: Some novel benzothiazole β-lactam conjugates, synthesized from (benzo[d]thiazol-2-yl)phenol, exhibited moderate antimicrobial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria (Alborz et al., 2018).

- Antifungal Properties: Nitrogen and sulfur-containing heterocyclic compounds, including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, were found to have significant antifungal activity against Candida albicans (Mistry & Desai, 2006).

Pharmacological and Biological Evaluation

- Antibacterial Agents: New benzimidazole derivatives were synthesized and evaluated for their potential as antimicrobial agents. This included the creation of azetidin-2-ones with noted antibacterial activity (Ansari & Lal, 2009).

- Anti-Diabetic and Renoprotective Activities: A series of benzazole, thiazolidinone, and azetidin-2-one derivatives showed remarkable anti-diabetic potency and significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).

Synthesis and Molecular Studies

- Efficient Synthesis Methods: The microwave-assisted synthesis of various azetidinones has been reported, highlighting the efficiency and rapidity of this method in producing these compounds (Patel, Mistry & Desai, 2008).

- Molecular Docking Simulation: The synthesis of azetidin-2-ones was combined with in-silico molecular docking simulations to evaluate their potential as analgesic and anti-inflammatory agents (Chhajed & Upasani, 2016).

Future Directions

The future directions for this compound could involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more in-depth studies on its safety, efficacy, and pharmacokinetics would be needed before it can be considered for clinical use.

Properties

IUPAC Name |

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-18(11-10-14-6-2-1-3-7-14)21-12-15(13-21)23-19-20-16-8-4-5-9-17(16)24-19/h1-9,15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOYIAKTJNUHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenoxypyrrolo[1,2-a]quinoxaline](/img/structure/B2654278.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2654279.png)

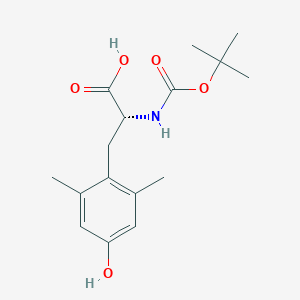

![2-[(3-Chloroadamantan-1-yl)formamido]acetic acid](/img/structure/B2654283.png)

![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)

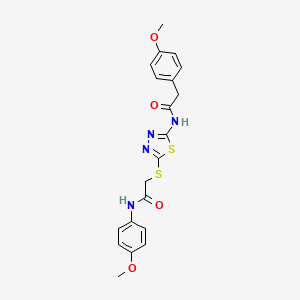

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2654292.png)

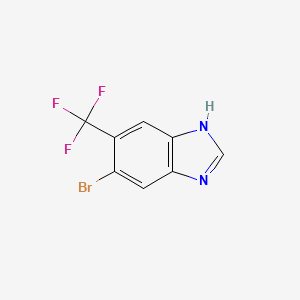

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

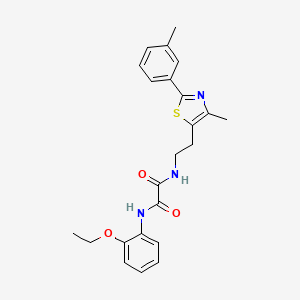

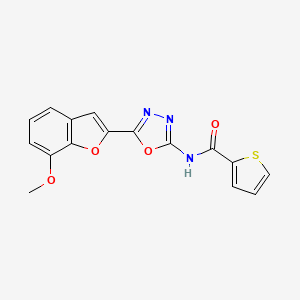

![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)